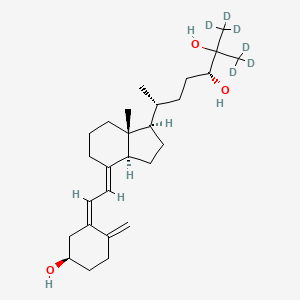

3-epi-24R 25-Dihydroxy Vitamin D3-d6

Description

Contextualization of Vitamin D3 Metabolites in Biological Systems

Vitamin D3 is not biologically active itself but is a prohormone that requires a series of hydroxylation steps to become functional. These metabolic conversions are tightly regulated and produce the compounds essential for calcium homeostasis and a multitude of other physiological processes.

The canonical, or classical, metabolic pathway of vitamin D3 begins following its synthesis in the skin via UVB radiation or its absorption from dietary sources. nih.govdrugbank.comyoutube.com Vitamin D3 is first transported to the liver, where it undergoes hydroxylation at the 25th carbon position by enzymes, primarily CYP2R1, to form 25-hydroxyvitamin D3 (25(OH)D3). researchgate.netnih.govnih.gov This metabolite is the major circulating form of vitamin D and is the most commonly measured biomarker for assessing a person's vitamin D status. nih.gov

For 25(OH)D3 to become biologically active, it must undergo a second hydroxylation. This step occurs mainly in the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D3 into 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol. youtube.comnih.govnih.gov 1,25(OH)2D3 is the most potent hormonal form of vitamin D, responsible for most of its biological actions by binding to the vitamin D receptor (VDR). researchgate.netnih.gov

The vitamin D pathway also includes catabolic processes to regulate the levels of active hormones. The enzyme 24-hydroxylase (CYP24A1) can hydroxylate both 25(OH)D3 and 1,25(OH)2D3. nih.govoup.com Hydroxylation of 25(OH)D3 by CYP24A1 produces 24R,25-dihydroxyvitamin D3 (24,25(OH)2D3), while hydroxylation of 1,25(OH)2D3 produces 1,24,25-trihydroxyvitamin D3 (1,24,25(OH)3D3), initiating the inactivation and excretion of these compounds. drugbank.comresearchgate.net

Table 1: Key Enzymes and Metabolites in the Canonical Vitamin D3 Pathway

| Enzyme | Location | Substrate | Product | Function |

|---|---|---|---|---|

| CYP2R1 / CYP27A1 | Liver | Vitamin D3 | 25-hydroxyvitamin D3 (25(OH)D3) | First hydroxylation, major circulating form. researchgate.netnih.gov |

| CYP27B1 (1α-hydroxylase) | Kidneys, other tissues | 25(OH)D3 | 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) | Second hydroxylation, active hormonal form. nih.govnih.gov |

| CYP24A1 (24-hydroxylase) | Kidneys, other tissues | 25(OH)D3 | 24R,25-dihydroxyvitamin D3 (24,25(OH)2D3) | Inactivation pathway. drugbank.comresearchgate.net |

In addition to the canonical pathway, vitamin D metabolites can undergo epimerization, a process that alters the stereochemistry at a single carbon atom. researchgate.net The C-3 epimerization pathway has been identified as a significant alternative metabolic route. nih.gov In this pathway, the hydroxyl group at the C-3 position of the A-ring is inverted from its natural beta-orientation (down) to an alpha-orientation (up). researchgate.netnih.govmdpi.com

This process leads to the formation of C-3 epimers for all major vitamin D metabolites. mdpi.com For instance, 25(OH)D3 can be converted to 3-epi-25(OH)D3. nih.gov This epimer can then be further hydroxylated by the same enzymes as its non-epimeric counterpart. mdpi.comoup.com Hydroxylation by CYP27B1 yields 3-epi-1α,25(OH)2D3, and hydroxylation by CYP24A1 results in the formation of 3-epi-24R,25-dihydroxyvitamin D3. researchgate.netmdpi.com Although the biological activity of these epimers has been studied in vitro, their precise physiological roles are not fully understood. nih.govnih.gov The enzyme responsible for C-3 epimerization has not yet been definitively identified. nih.govmdpi.com

Significance of Deuterated Vitamin D Metabolites in Research Methodologies

The compound at the center of this article, 3-epi-24R,25-Dihydroxy Vitamin D3-d6, is a deuterated stable isotope-labeled molecule. Such compounds are indispensable tools in modern biomedical and analytical research, enabling highly accurate quantification and metabolic studies.

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). scilit.com Deuterated compounds like 3-epi-24R,25-Dihydroxy Vitamin D3-d6 are chemically identical to their unlabeled counterparts but have a higher mass. researchgate.netpharmtech.com This mass difference allows them to be distinguished and measured by mass spectrometry. nih.gov

In research, these labeled compounds are used for metabolic tracing. researchgate.net By introducing a deuterated precursor into a biological system, scientists can track its conversion through various metabolic pathways, identifying and quantifying the resulting metabolites. nih.gov This has been crucial for elucidating the complex network of vitamin D metabolism, including the discovery and investigation of non-canonical pathways like C-3 epimerization. researchgate.netnih.gov The use of deuterium labeling in the A-ring of vitamin D is particularly advantageous for metabolic studies, as the side chains are known to be more susceptible to enzymatic modification. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate measurement of vitamin D metabolites. nih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the separation and quantification of different metabolites, including the critical separation of epimers from their canonical isomers. nih.govsigmaaldrich.com

The accuracy of LC-MS/MS analysis relies heavily on the use of internal standards. nist.gov An internal standard is a compound with very similar chemical and physical properties to the analyte being measured, which is added in a known quantity to every sample before processing. chromatographyonline.com Stable isotope-labeled compounds are ideal internal standards because they co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, but are differentiated by their mass. mdpi.comamegroups.org

A deuterated standard like 3-epi-24R,25-Dihydroxy Vitamin D3-d6 would serve as the ideal internal standard for quantifying the endogenous (naturally occurring) 3-epi-24R,25-dihydroxyvitamin D3. By measuring the ratio of the endogenous analyte to the known amount of the added deuterated standard, analysts can correct for any sample loss during extraction and for variations in instrument response. chromatographyonline.comnih.gov This isotope dilution method ensures high precision and accuracy, which is essential for both clinical diagnostics and research. mdpi.comnih.gov

Historical Perspective of 3-epi-Vitamin D Metabolite Discovery and Characterization

The existence of C-3 epimers of vitamin D metabolites was first brought to light through analytical observations. During the development and validation of LC-MS/MS assays for 25(OH)D, researchers noted the presence of an interfering compound that had the same mass as 25(OH)D but slightly different chromatographic properties. oup.comresearchgate.net This interfering substance was later identified as 3-epi-25(OH)D3. oup.com

Initial concerns focused on the potential for this epimer to co-elute with 25(OH)D3 in less-optimized assays, leading to an overestimation of total vitamin D levels. nih.govmdpi.com This was particularly significant in certain populations, as subsequent research revealed that C-3 epimers can constitute a substantial proportion of total circulating 25(OH)D in infants, sometimes accounting for over 60% of the total. oup.comresearchgate.net High levels have also been observed in mothers and newborns. mdpi.com

Further studies confirmed that C-3 epimerization is a common metabolic pathway for major vitamin D3 metabolites. nih.gov In vitro experiments demonstrated that 25(OH)D3 is metabolized to 3-epi-25(OH)D3, which can then be further hydroxylated to form other epimeric species. nih.gov While 3-epi-1α,25(OH)2D3 has been shown to have some biological activity, including suppressing parathyroid hormone secretion with reduced calcemic effects, the full clinical significance of the C-3 epimerization pathway remains an active area of investigation. researchgate.netoup.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

422.7 g/mol |

IUPAC Name |

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,25-,27-/m1/s1/i3D3,4D3 |

InChI Key |

FCKJYANJHNLEEP-PFMWDYNGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Chemoenzymatic and Stereoselective Synthetic Approaches for Vitamin D Metabolites

The creation of vitamin D metabolites is a significant challenge for organic chemists, demanding precise control over the molecule's stereochemistry. Both purely chemical and combined chemoenzymatic methods are utilized to produce these complex structures. Convergent synthesis, where the A-ring and the CD-ring/side-chain portions of the molecule are built separately and then coupled, is a common and efficient strategy. nih.govacs.orgnih.gov

The C-3 epimerization, which defines the "3-epi" nomenclature, is a known metabolic pathway for major vitamin D3 metabolites like 1α,25-dihydroxyvitamin D3 and 24R,25-dihydroxyvitamin D3. wjbphs.comnih.gov This conversion from the typical beta-orientation of the C-3 hydroxyl group to an alpha-orientation can occur in various tissues and cell lines, potentially modulating the biological activity of the parent compound. nih.gov Synthetic strategies can either mimic this natural process or be designed to create the epimer directly.

A hallmark of the vitamin D structure is its conjugated triene system, which is formed by the opening of the B-ring of a steroid precursor. nih.gov A classical and widely used method for constructing this system is the Lythgoe approach, which often involves a Wittig-Horner reaction to couple an A-ring phosphine (B1218219) oxide synthon with a CD-ring ketone. nih.govnih.govnih.gov

Alternative methods have also been developed, including palladium(0)-catalyzed coupling reactions, which offer a powerful way to form the triene system. researchgate.net Another approach involves the solvolytic rearrangement of cyclopropyl (B3062369) vinylogous alcohols, which simultaneously generates the vitamin D triene and the C-3 hydroxyl function. acs.org These varied methods provide chemists with a toolbox to efficiently assemble the core vitamin D scaffold.

The biological activity of vitamin D metabolites is highly dependent on the precise location and stereochemistry of hydroxyl groups on the A-ring and the side chain. nih.govresearchgate.net The synthesis of 24R,25-dihydroxyvitamin D3 requires the stereocontrolled introduction of the hydroxyl group at the C-24 position.

Several methods achieve this control:

Palladium-induced rearrangement : A palladium(0)-induced nih.govnih.gov-sigmatropic rearrangement of an allylic acetate (B1210297) can be used to introduce the 24-hydroxyl group with the desired R-stereochemistry. nih.gov

Sharpless asymmetric dihydroxylation : This powerful reaction can be used to introduce vicinal diols with high stereoselectivity, providing a route to the 24,25-dihydroxy moiety. nih.gov

Conjugate addition : An ultrasonically induced conjugate addition of an iodide to a chiral dioxolanone provides a highly stereoselective method for generating the stereogenic center at C-24. nih.govnih.gov

These advanced synthetic techniques are essential for creating the specific stereoisomers needed for biological studies.

Deuterium (B1214612) Labeling Techniques for Metabolomic and Tracer Studies

Isotopically labeled compounds, particularly those labeled with deuterium, are indispensable tools in modern biomedical research. They serve as internal standards for highly sensitive and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govresearchgate.net The "-d6" in the target compound's name signifies that six hydrogen atoms have been replaced by deuterium.

Deuterium atoms can be incorporated into various positions on the vitamin D molecule, with the side chain and A-ring being common targets. nih.gov For the synthesis of a d6-labeled compound, a frequent strategy involves introducing two deuterated methyl groups at the end of the side chain. This is typically achieved by reacting a suitable ester precursor with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). nih.gov This reaction effectively replaces the terminal C-26 and C-27 protons with deuterium, resulting in a stable, six-fold deuterated side chain. medchemexpress.comsigmaaldrich.com

| Labeling Strategy | Reagent/Method | Resulting Labeled Positions |

| Side-Chain Labeling | Deuterated Grignard Reagent (e.g., CD₃MgBr) | C-26, C-27 (d6) |

| A-Ring Labeling | Use of Deuterated A-Ring Synthon | Various positions on the A-ring (e.g., d3) |

The compound 3-epi-24R,25-Dihydroxy Vitamin D3-d6 is synthesized specifically for use as an internal reference standard in analytical chemistry. researchgate.netendotherm-lsm.com The presence of the stable, heavy deuterium isotopes creates a molecule that is chemically identical to its non-labeled counterpart but has a higher mass. sigmaaldrich.com In LC-MS/MS analysis, the deuterated standard co-elutes with the natural metabolite but is detected at a different mass-to-charge ratio. This allows for precise quantification of the endogenous metabolite in complex biological samples like human serum, correcting for any sample loss during preparation and analysis. nih.govnist.gov The synthesis of such a standard involves combining the stereoselective techniques for side-chain construction, the C-3 epimerization, and the specific deuterium labeling of the side chain.

Preparation of Analogues for Structure-Activity Relationship Investigations (SAR)

Modifications are made to several key areas of the molecule:

The A-ring : Changes to the stereochemistry at C-3 (epimerization) or other substitutions can dramatically affect VDR binding and activity. nih.govmdpi.com

The Side-Chain : Altering the length, flexibility, or hydroxylation pattern of the side chain is a common strategy to modulate biological activity. researchmap.jp

The CD-ring : Modifications to the core ring structure can also lead to analogues with unique biological profiles. nih.govresearchmap.jp

The study of 3-epi-24R,25-dihydroxyvitamin D3 itself provides crucial SAR data; it was found to be inactive in binding to the VDR and in cellular assays for proliferation and differentiation. nih.gov This finding highlights the critical importance of the C-3 hydroxyl group's stereochemistry for biological activity and guides the design of future therapeutic analogues.

Metabolic Pathways and Biotransformation of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Endogenous Formation and Enzymatic Epimerization of Vitamin D Metabolites

The formation of 3-epimers is a significant aspect of vitamin D metabolism. This process involves a change in the stereochemistry of the hydroxyl group at the third carbon position of the A-ring.

The C-3 epimerization pathway is a recognized metabolic route for all major vitamin D3 metabolites. nih.govmdpi.com This pathway results in the conversion of vitamin D metabolites into their corresponding 3-epimers by altering the spatial orientation of the hydroxyl group at carbon 3 from the α-position to the β-position. researchgate.net The existence of this pathway was first confirmed through in vivo experiments where (24R)-24,25-dihydroxyvitamin D3 was administered to rats, leading to the identification of 3-epi-24,25(OH)2D3. nih.gov

This epimerization is not a minor metabolic route; in some populations, particularly infants, C-3 epimers can constitute a significant portion of the total circulating 25-hydroxyvitamin D. oup.com Studies have demonstrated that both the dietary supply and the synthesis of vitamin D3 in the skin can contribute to the circulating levels of 3-epi-25(OH)D3, which is a precursor to 3-epi-24R,25-dihydroxyvitamin D3. nih.gov The C-3 epimerization process has been observed in a variety of cell types, indicating its widespread nature. researchgate.netnih.gov

Table 1: Cell Lines Exhibiting C-3 Epimerization of Vitamin D3 Metabolites

| Cell Line | Cell Type | Organism | Reference |

| UMR-106 | Osteosarcoma | Rat | researchgate.net, nih.gov |

| MG-63 | Osteosarcoma | Human | researchgate.net, nih.gov |

| Caco-2 | Colon Adenocarcinoma | Human | researchgate.net, nih.gov |

| LLC-PK1 | Kidney | Porcine | researchgate.net, nih.gov |

| HepG2 | Hepatoblastoma | Human | researchgate.net, nih.gov |

| Neonatal Keratinocytes | Keratinocytes | Human | researchgate.net, nih.gov |

| Parathyroid Cells | Parathyroid | Bovine | researchgate.net, nih.gov |

The specific enzyme responsible for the C-3 epimerization of vitamin D metabolites has not yet been definitively identified. mdpi.comnih.gov However, research has ruled out several known enzymes in the vitamin D metabolic pathway. researchgate.net Studies have shown that the C-3 epimerization activity is not inhibited by various cytochrome P450 inhibitors. researchgate.netnih.gov

Furthermore, direct in vitro testing has demonstrated that neither the major vitamin D metabolizing enzymes—CYP24A1, CYP27A1, and CYP27B1—nor 3(α→β)-hydroxysteroid epimerase (HSE) are responsible for catalyzing the C-3 epimerization. researchgate.netoup.comnih.gov This suggests that a novel, yet-to-be-identified enzyme is responsible for this critical step in the alternative metabolic pathway of vitamin D. researchgate.net The epimerase enzyme is believed to be located in the endoplasmic reticulum of cells in various tissues, including the liver, bone, and skin. mdpi.com

Catabolism and Inactivating Enzymes

The breakdown and inactivation of 3-epi-24R,25-dihydroxyvitamin D3, like other vitamin D metabolites, is primarily managed by the enzyme CYP24A1. This enzyme plays a crucial role in maintaining vitamin D homeostasis by degrading active metabolites.

CYP24A1, also known as vitamin D3 24-hydroxylase, is a mitochondrial enzyme that initiates the catabolism of vitamin D metabolites. wikipedia.orgnih.gov Its primary function is to hydroxylate vitamin D compounds, which is the first step in a cascade that ultimately leads to their inactivation and excretion. medlineplus.govuniprot.org CYP24A1 catalyzes hydroxylation at the C-24 position, converting 25-hydroxyvitamin D3 (25(OH)D3) to 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) and 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) to 1α,24,25-trihydroxyvitamin D3. wikipedia.org

This enzymatic activity extends to the 3-epimers. Studies using recombinant systems have shown that CYP24A1 metabolizes 3-epi-25(OH)D3 to 3-epi-24,25(OH)2D3. nih.govresearchgate.net The C-24 oxidation pathway, catalyzed by CYP24A1, is also responsible for the further metabolism of other 3-epimers, such as the conversion of 3-epi-1α,25(OH)2D3 into more polar compounds, including 3-epi-1α,24,25(OH)3D3. nih.gov Ultimately, the action of CYP24A1 on 3-epi-1α,25(OH)2D3 leads to the production of 3-epi-calcitroic acid, its final inactive metabolite. nih.gov

Research indicates that the catabolic rate of 3-epimeric forms of vitamin D metabolites may be slower than their non-epimeric counterparts. nih.gov Comparative metabolism studies have revealed that the rate of side-chain oxidation of 3-epi-1α,25(OH)2D3 by rat CYP24A1, leading to its inactivation, is slower than that of 1α,25(OH)2D3. nih.gov

Specifically, under identical experimental conditions, the amount of the final inactive metabolite, 3-epi-calcitroic acid, produced from 3-epi-1α,25(OH)2D3 is threefold less than the amount of calcitroic acid produced from 1α,25(OH)2D3. nih.gov This suggests that the epimeric configuration at the C-3 position may hinder the efficiency of CYP24A1-mediated degradation. This reduced rate of catabolism could lead to a longer biological half-life and potentially prolonged, though possibly less potent, biological activity of the 3-epimers compared to their non-epimeric forms. nih.gov

Table 2: Comparison of Metabolic and Biological Parameters of Epimeric vs. Non-Epimeric Vitamin D Metabolites

| Parameter | 1α,25(OH)2D3 | 3-epi-1α,25(OH)2D3 | Reference |

| Catabolism by CYP24A1 | Standard Rate | 3-fold slower rate of inactivation | nih.gov |

| Binding to Vitamin D Receptor (VDR) | High Affinity | Low Affinity (reduced) | nih.gov |

| Transcriptional Activity | Potent | Reduced | nih.gov |

Interconversion with Other Vitamin D Metabolites

The metabolic pathway of vitamin D is not linear, and various metabolites can be interconverted. 3-epi-24R,25-dihydroxyvitamin D3 is formed from its precursor, 24R,25-dihydroxyvitamin D3, through the action of the unidentified C-3 epimerase. nih.gov In vivo studies in rats confirmed this direct epimerization. nih.gov

Furthermore, 3-epi-24R,25-dihydroxyvitamin D3 can also be formed from another epimeric precursor. When various cultured cells are incubated with 25-hydroxyvitamin D3 (25(OH)D3), it is first metabolized to 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3). nih.govresearchgate.net This intermediate can then undergo further hydroxylation. The enzyme CYP24A1 can act on 3-epi-25(OH)D3 to produce 3-epi-24,25(OH)2D3. nih.govresearchgate.net Alternatively, the enzyme CYP27B1 can hydroxylate 3-epi-25(OH)D3 at the 1α-position to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3). nih.govresearchgate.net This demonstrates that 3-epi-24R,25-dihydroxyvitamin D3 is integrated into a network of metabolic conversions within the broader vitamin D pathway.

Metabolism of 3-epi-25-hydroxyvitamin D3 to 3-epi-1alpha,25(OH)2D3 and 3-epi-24,25(OH)2D3

The C-3 epimerization of major vitamin D3 metabolites is a significant metabolic pathway. nih.gov The compound 25-hydroxyvitamin D3 (25(OH)D3) can be metabolized into its C-3 epimer, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3). nih.gov This epimer serves as a substrate for further hydroxylation reactions, leading to the formation of other epimeric forms. nih.gov

The metabolism of 3-epi-25(OH)D3 can proceed via two primary hydroxylation pathways, catalyzed by specific cytochrome P450 enzymes:

1α-Hydroxylation: The enzyme CYP27B1, primarily located in the kidneys, hydroxylates 3-epi-25(OH)D3 at the 1α-position to produce 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3). nih.gov

24-Hydroxylation: The enzyme CYP24A1 hydroxylates 3-epi-25(OH)D3 at the 24-position, yielding 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3). nih.gov

These metabolic conversions have been demonstrated in recombinant Escherichia coli cell systems expressing these specific enzymes. nih.gov Furthermore, studies using various cultured cell lines, including osteosarcoma, colon adenocarcinoma, and hepatoblastoma cells, have shown that when incubated with 25(OH)D3, they produce 3-epi-25(OH)D3, which can then be further metabolized. nih.gov

The C-3 epimerization pathway is considered common for both 1α,25(OH)2D3 and 24R,25(OH)2D3, suggesting it plays a role in modulating the concentration and biological activity of these major vitamin D3 metabolites in target tissues. capes.gov.brnih.gov Research has confirmed the production of 24R,25-dihydroxy-3-epi-vitamin D3 from 24R,25-dihydroxyvitamin D3 in cell lines like human colon carcinoma (Caco-2) and porcine kidney (LLC-PK1) cells. capes.gov.brnih.gov However, the production rate of 24R,25(OH)2-3-epi-D3 was observed to be lower than that of 1α,25(OH)2-3-epi-D3 from their respective precursors in the studied cells. capes.gov.brnih.gov

| Precursor Metabolite | Enzyme | Resulting Epimeric Metabolite | Reference |

| 3-epi-25-hydroxyvitamin D3 | CYP27B1 | 3-epi-1α,25-dihydroxyvitamin D3 | nih.gov |

| 3-epi-25-hydroxyvitamin D3 | CYP24A1 | 3-epi-24,25-dihydroxyvitamin D3 | nih.gov |

| 24R,25-dihydroxyvitamin D3 | C-3 Epimerase | 24R,25-dihydroxy-3-epi-vitamin D3 | capes.gov.brnih.gov |

Distribution and Clearance Mechanisms in Preclinical Models

While specific studies on the distribution and clearance of 3-epi-24R,25-Dihydroxy Vitamin D3-d6 in preclinical models are limited, inferences can be drawn from studies on related vitamin D epimers. The deuterated "-d6" label indicates it is a heavy-isotope-labeled version of the compound, primarily used for analytical quantification by mass spectrometry; its biological distribution and clearance are expected to be nearly identical to the non-labeled compound. sigmaaldrich.com

Distribution: Vitamin D metabolites are transported in the bloodstream primarily bound to vitamin D-binding protein (DBP) and albumin. mdpi.com The C-3 epimer of 25(OH)D has been found to have a reduced binding affinity for DBP compared to its non-epimeric counterpart, 25(OH)D. nih.gov This altered binding may influence its tissue distribution and bioavailability. The presence of 3-epi-25(OH)D3 has been confirmed in the serum of rats that were administered pharmacological doses of 25(OH)D3, indicating its circulation in preclinical models. nih.gov Studies have also detected significant concentrations of 3-epi-25(OH)D3 in the blood of cats, suggesting that the C-3 epimerization pathway is quantitatively important in certain species. nih.gov

Clearance: The primary enzyme responsible for the catabolism (inactivation and clearance) of vitamin D metabolites is CYP24A1. mdpi.comnih.gov This enzyme initiates a catabolic cascade that ultimately leads to the formation of water-soluble, biologically inactive products like calcitroic acid, which are then excreted. mdpi.comnih.gov

The epimeric form, 3-epi-1α,25(OH)2D3, is also a substrate for CYP24A1, which metabolizes it into 3-epi-calcitroic acid. nih.gov However, research indicates that the rate of this inactivation is slower compared to its non-epimeric counterpart, 1α,25(OH)2D3. nih.gov Comparative metabolism studies using isolated rat kidney perfusion and purified rat CYP24A1 showed that the amount of 3-epi-calcitroic acid produced from 3-epi-1α,25(OH)2D3 was threefold less than the amount of calcitroic acid produced from 1α,25(OH)2D3 under identical conditions. nih.gov This suggests that 3-epimers may have a longer metabolic half-life due to slower clearance by CYP24A1. nih.govnih.gov It is plausible that 3-epi-24R,25-dihydroxyvitamin D3 follows a similar catabolic pathway mediated by CYP24A1, although specific rates have not been detailed.

| Finding | Preclinical Model/System | Implication for Distribution/Clearance | Reference |

| 3-epi-25(OH)D3 identified in serum | Rats | Demonstrates circulation and distribution of the precursor epimer. | nih.gov |

| 3-epi-1α,25(OH)2D3 is metabolized to 3-epi-calcitroic acid by CYP24A1 | Isolated Rat Kidney Perfusion & Purified Rat CYP24A1 | Identifies the clearance pathway for a related C-3 epimer. | nih.gov |

| Rate of 3-epi-calcitroic acid formation is 3-fold lower than calcitroic acid formation | Isolated Rat Kidney Perfusion & Purified Rat CYP24A1 | Suggests C-3 epimers have greater metabolic stability and slower clearance. | nih.gov |

| Detectable concentrations of 3-epi-25(OH)D3 found | Cats and Rats | Shows species differences and quantitative significance of the epimerization pathway. | nih.gov |

Molecular and Cellular Mechanisms of Action of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Interactions with the Vitamin D Receptor (VDR) and Nuclear Signaling Pathways

The primary mechanism for the genomic actions of vitamin D metabolites is through binding to and activation of the nuclear Vitamin D Receptor (VDR). nih.govyoutube.com This interaction initiates a cascade of events leading to the regulation of gene expression.

Ligand Binding Dynamics and Receptor Conformation

The structural orientation of the hydroxyl group at the C-3 position is a critical determinant of a metabolite's ability to bind to the VDR. For 3-epi-24R,25-dihydroxyvitamin D3, the epimerization of this hydroxyl group from the alpha to the beta position significantly impacts its interaction with the VDR's ligand-binding pocket. nih.govresearchgate.net

Research conducted on rat osteosarcoma cells (UMR 106), human colon carcinoma cells (Caco-2), and porcine kidney cells (LLC-PK1) has demonstrated that 3-epi-24R,25-dihydroxyvitamin D3 is produced from its precursor, 24R,25-dihydroxyvitamin D3. capes.gov.brnih.gov However, subsequent analysis of its biological activity revealed that 3-epi-24R,25-dihydroxyvitamin D3 was found to be inactive in its ability to bind to the Vitamin D Receptor (VDR) . capes.gov.brnih.gov This lack of binding affinity distinguishes it from the principal active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), and even from other C-3 epimers like 3-epi-1α,25(OH)2D3, which retains some ability to bind the VDR and stimulate gene transcription, albeit with lower affinity than its non-epimeric form. oup.comnih.gov The C-3 epimerization pathway, therefore, appears to be a key metabolic route for modulating the biological activity of vitamin D metabolites in target tissues. researchgate.netcapes.gov.br

Comparative VDR Binding Affinity of Vitamin D Metabolites

| Compound | Relative VDR Binding Affinity | Reference |

|---|---|---|

| 1α,25-dihydroxyvitamin D3 | High | nih.gov |

| 3-epi-1α,25-dihydroxyvitamin D3 | Low | nih.govoup.com |

| 24R,25-dihydroxyvitamin D3 | Very Low | nih.gov |

| 3-epi-24R,25-dihydroxyvitamin D3 | Inactive | capes.gov.brnih.gov |

Recruitment of Co-activator and Co-repressor Complexes

The transcriptional activity of the VDR is dependent on the recruitment of a suite of nuclear co-regulatory proteins upon ligand binding. nih.gov Activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. youtube.com This complex serves as a scaffold for co-activator proteins (such as SRC1, CBP, and MED1) and, in some contexts, co-repressor proteins (like NCoR and SMRT), which are essential for modulating chromatin structure and initiating transcription. nih.govnih.gov

Given that 3-epi-24R,25-dihydroxyvitamin D3 has been shown to be inactive in binding to the VDR, it does not initiate the conformational changes required to form a functional VDR/RXR heterodimer. capes.gov.brnih.gov Consequently, this compound is unable to trigger the subsequent recruitment of co-activator or co-repressor complexes to the VDR-RXR-VDRE complex. This lack of interaction at the initial receptor-binding step precludes its involvement in these downstream nuclear signaling events.

Regulation of Gene Transcription and Epigenetic Modifications

The ultimate function of the VDR-mediated genomic pathway is the regulation of target gene transcription, which underlies many of the physiological effects of vitamin D, such as cell proliferation and differentiation. researchgate.net The ability of a vitamin D metabolite to regulate gene transcription is directly linked to its VDR binding affinity and subsequent co-regulator recruitment.

Consistent with its inability to bind the VDR, 3-epi-24R,25-dihydroxyvitamin D3 was found to be inactive in inducing the differentiation of human promyelocytic leukemia cells (HL-60) , a well-established model for VDR-mediated genomic effects. capes.gov.brnih.gov While other C-3 epimers with some VDR affinity, such as 3-epi-1α,25(OH)2D3, demonstrate a degree of transcriptional activity, the structural changes in 3-epi-24R,25-dihydroxyvitamin D3 render it transcriptionally inert in this classical pathway. researchgate.netnih.gov

Furthermore, the vitamin D system is known to interact with the epigenome. The VDR can recruit chromatin-modifying enzymes, and the genes for the VDR and key metabolic enzymes (like CYP24A1 and CYP2R1) are themselves subject to epigenetic regulation via mechanisms like DNA methylation. frontiersin.orgresearchgate.net However, there is no evidence to suggest that 3-epi-24R,25-dihydroxyvitamin D3 participates in these processes, which is the expected outcome for a compound that does not engage the VDR.

Non-Genomic Actions and Potential Membrane Receptor Interactions

Beyond the classical nuclear pathway, some vitamin D metabolites can elicit rapid, non-genomic effects. nih.govjournalbonefragility.com These actions are initiated within seconds to minutes and are not blocked by inhibitors of transcription or protein synthesis. journalbonefragility.com They are thought to be mediated by interactions with cell surface receptors, including a potential membrane-associated VDR (mVDR) located in caveolae-enriched plasma membranes or other proteins like Protein Disulfide Isomerase Family A Member 3 (PDIA3). nih.govresearchgate.net

While direct studies on the non-genomic actions of 3-epi-24R,25-dihydroxyvitamin D3 are lacking, the inactivity of this compound in the genomic pathway makes non-genomic signaling a potential, though unproven, alternative mechanism of action. Research on its parent compound, 24R,25(OH)2D3, has shown that it can induce rapid membrane-mediated effects in cartilage cells, with some actions persisting even in VDR knockout mice, suggesting the involvement of a receptor distinct from the classical nuclear VDR. sigmaaldrich.com It is plausible, yet requires empirical validation, that 3-epi-24R,25-dihydroxyvitamin D3 could interact with such membrane signaling complexes.

Modulation of Other Steroid Hormone Receptors and Signaling Cascades

The VDR is part of the nuclear receptor superfamily, which includes receptors for other steroid hormones like estrogens, androgens, and glucocorticoids. There is known crosstalk between these signaling pathways. For instance, the VDR can physically interact with other transcription factors to modulate gene expression. nih.gov

Currently, there is no specific scientific evidence demonstrating that 3-epi-24R,25-dihydroxyvitamin D3 directly binds to or modulates the activity of other steroid hormone receptors. Its primary structural scaffold is that of a vitamin D metabolite, and its known interactions (or lack thereof) are centered on the VDR. The potential for this compound to influence other steroid signaling cascades is an area that remains to be investigated.

Effects on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

The non-genomic actions of vitamin D metabolites are often transduced through the activation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov For example, 1,25(OH)2D3 has been shown to rapidly activate these pathways in various cell types, influencing processes like cell survival and inflammation. mdpi.complos.orgnih.gov

There is no direct research available that has specifically examined the effects of 3-epi-24R,25-dihydroxyvitamin D3 on the MAPK or PI3K/Akt signaling pathways. Given its status as a metabolite of 24R,25(OH)2D3, which has demonstrated some non-genomic activity, it is theoretically possible that its epimer could influence these pathways. sigmaaldrich.com However, without direct experimental evidence, any effect of 3-epi-24R,25-dihydroxyvitamin D3 on these critical cellular signaling networks remains speculative and an open question for future research.

Influence on Enzyme Activities and Protein-Protein Interactions

The biological activity and metabolic fate of vitamin D compounds are intricately linked to their interactions with specific enzymes and proteins. Research into the 3-epimer of 24R,25-dihydroxyvitamin D3 has revealed a distinct profile of enzymatic processing and protein binding that differentiates it from its parent compound and other vitamin D metabolites. The deuterated form, 3-epi-24R,25-Dihydroxy Vitamin D3-d6, is utilized in metabolic studies as an internal standard, and its biological interactions are considered analogous to the non-deuterated compound.

Enzymatic Regulation and Metabolism

The formation and subsequent metabolism of 3-epi-24R,25-dihydroxyvitamin D3 are governed by specific enzymatic pathways. The C-3 epimerization, a key step in the metabolism of major vitamin D3 metabolites, appears to be a common pathway that modulates the concentration and biological activity of these compounds in target tissues. nih.govnih.gov

Studies have demonstrated that the conversion between 24R,25-dihydroxyvitamin D3 (24R,25(OH)2D3) and its C-3 epimer is a reversible process catalyzed by hydroxysteroid dehydrogenases (HSDs). nih.gov Both 3α-HSD and β-HSD can facilitate this epimerization. nih.gov The mechanism involves a dehydrogenation step, which has been confirmed by the identification of the intermediate compound, (7Z)-(24R)-24,25-dihydroxy-9,10-secocholesta-4,7,10(19)-trien-3-one. nih.gov This enzymatic conversion suggests that HSDs may play a significant role in regulating the local concentrations and subsequent biological effects of vitamin D compounds in animals and humans. nih.gov

Once formed, the 3-epi metabolites of vitamin D are substrates for the same key enzymes that metabolize the canonical forms. For instance, it has been shown that 3-epi-25-hydroxyvitamin D3 can be further hydroxylated by CYP27B1 to form 3-epi-1α,25-dihydroxyvitamin D3, and by CYP24A1 to form 3-epi-24,25-dihydroxyvitamin D3. nih.govresearchgate.net While the direct metabolism of 3-epi-24R,25-dihydroxyvitamin D3 is less characterized, the established pathways for related C-3 epimers indicate its likely interaction with these central vitamin D metabolizing enzymes.

Protein-Protein Interactions

The biological actions of vitamin D metabolites are primarily mediated through their binding to the nuclear vitamin D receptor (VDR), which then regulates gene transcription. mdpi.com Additionally, their transport and bioavailability are controlled by their affinity for the vitamin D-binding protein (DBP) in circulation. mdpi.com

Research indicates that 3-epi-24R,25-dihydroxyvitamin D3 is biologically inactive, a characteristic attributed to its inability to bind to the VDR. nih.gov This lack of VDR interaction means it does not directly trigger the genomic signaling cascade that underlies most of the physiological effects of active vitamin D forms like 1α,25-dihydroxyvitamin D3. In studies with human promyelocytic leukemia cells (HL-60), 3-epi-24R,25(OH)2D3 did not inhibit cell proliferation or induce differentiation, consistent with its VDR inactivity. nih.gov

This is in contrast to other C-3 epimers, such as 3-epi-1α,25-dihydroxyvitamin D3, which does bind to the VDR and can stimulate the transcription of vitamin D-responsive genes. nih.gov This highlights the specificity of the interaction and how modifications at both the C-3 and side-chain positions collectively determine the biological activity.

The interaction with transport proteins has also been investigated. In competitive protein binding assays, the related compound 3-epi-25-hydroxyvitamin D3 showed minimal cross-reactivity when present as a natural endogenous metabolite, suggesting a lower affinity for the assay's binding protein compared to 25-hydroxyvitamin D3 itself. nih.gov This implies that C-3 epimerization may also affect the binding to the circulating DBP, potentially influencing the metabolic clearance and tissue availability of these epimers.

The following table summarizes the known interactions of 3-epi-24R,25-dihydroxyvitamin D3 with key enzymes and proteins.

| Interacting Molecule | Type | Interaction/Activity of 3-epi-24R,25(OH)2D3 | Research Finding |

| Hydroxysteroid Dehydrogenases (HSDs) | Enzyme | Substrate | Can be formed from 24R,25(OH)2D3 via HSD-catalyzed C-3 epimerization. nih.gov |

| Vitamin D Receptor (VDR) | Nuclear Receptor | No Binding | Found to be inactive in terms of its ability to bind to the VDR. nih.gov |

| Vitamin D-Binding Protein (DBP) | Transport Protein | Low Affinity (Inferred) | Related C-3 epimers show low cross-reactivity in competitive protein binding assays, suggesting weak interaction. nih.gov |

Preclinical Investigations of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

In Vitro Studies in Cell Culture Models

In vitro studies using various cell lines have been crucial in elucidating the specific roles of vitamin D metabolites. Research into 3-epi-24R,25-Dihydroxy Vitamin D3 has often been comparative, contrasting its activity with its more prevalent isomer, 24R,25-Dihydroxy Vitamin D3.

Impact on Cell Growth, Differentiation, and Apoptosis

Scientific investigations have revealed distinct effects of 24,25(OH)2D3 and its 3-epimer on fundamental cellular processes.

Cell Growth and Proliferation: Studies on human promyelocytic leukemia cells (HL-60) found that 24R,25-dihydroxy-3-epi-vitamin D3 was inactive in inhibiting cell proliferation. nih.gov In contrast, its non-epimeric form, 24R,25(OH)2D3, has been shown to inhibit the proliferation of human mesenchymal stem cells (hMSCs). nih.gov

Cell Differentiation: The 3-epimer was also found to be inactive in inducing differentiation in HL-60 cells. nih.gov Conversely, 24R,25(OH)2D3 is considered fundamental for the osteoblastic differentiation of hMSCs, promoting their maturation into bone-forming cells. nih.gov Other research has suggested that 24,25(OH)2D3 is necessary for chondrocyte cells to progress from an immature, proliferating state to a differentiated stage where they can respond to other vitamin D hormones. nih.gov

Apoptosis: 24R,25(OH)2D3 has demonstrated significant anti-apoptotic capabilities. In cultured rat resting zone (RC) chondrocytes and ATDC5 cell cultures, it blocked induced apoptosis in a dose-dependent manner. nih.gov Further studies indicate it inhibits apoptosis in chondrocytes by reducing the abundance of the tumor suppressor protein p53 and decreasing caspase-3 activity. nih.gov This suggests 24R,25(OH)2D3 plays a key role in stabilizing cells in the growth plate's reserve zone. nih.gov

Interactive Table: Comparative In Vitro Biological Activities

| Compound | Cell Line | Effect on Proliferation | Effect on Differentiation | Effect on Apoptosis | Reference |

|---|---|---|---|---|---|

| 3-epi-24R,25(OH)2D3 | HL-60 | Inactive | Inactive | Not Reported | nih.gov |

| 24R,25(OH)2D3 | hMSCs | Inhibitory | Promotes Osteoblastic Differentiation | Not Reported | nih.gov |

| 24R,25(OH)2D3 | Rat Chondrocytes | Increases Proliferation | Promotes Maturation | Inhibitory | nih.govnih.govnih.gov |

Effects on Gene Expression Profiles and Proteomics

The ability of vitamin D metabolites to regulate gene expression is primarily mediated by their binding to the Vitamin D Receptor (VDR).

VDR Binding and Activity: Studies have shown that 24R,25-dihydroxy-3-epi-vitamin D3 is inactive in its ability to bind to the VDR. nih.gov This lack of binding explains its limited direct biological effects, as VDR binding is the initial step for modulating the transcription of target genes. While the 3-epimer of 24R,25(OH)2D3 is inactive, research on a related compound, 3-epi-1α,25-dihydroxyvitamin D3, shows it can stimulate the transcription of the gene for the enzyme CYP24A1, albeit with lower potency than its non-epimeric form. nih.govnih.gov This indicates that C-3 epimerization reduces, but does not always eliminate, biological activity for all vitamin D metabolites. nih.gov

Gene Regulation by 24R,25(OH)2D3: In contrast to its inactive epimer, 24R,25(OH)2D3 actively modulates gene expression. In human mesenchymal stem cells (hMSCs), it has been shown to decrease the expression of the gene for 1α-hydroxylase (CYP27B1), the enzyme responsible for producing the most active vitamin D hormone, 1α,25(OH)2D3. nih.gov It also decreases the expression of the VDR gene itself in these cells. nih.gov In the broader context of the immune system, other active vitamin D metabolites are known to directly induce the expression of antimicrobial peptide genes, such as cathelicidin (B612621) (camp) and defensin (B1577277) β2 (defB2), in immune cells like monocytes and keratinocytes. cancer.govoup.com

Interactive Table: Effects on Gene Expression

| Compound | Cell Type | Target Gene | Effect | Reference |

|---|---|---|---|---|

| 3-epi-24R,25(OH)2D3 | HL-60 | VDR-regulated genes | No binding to VDR, presumed inactive | nih.gov |

| 24R,25(OH)2D3 | hMSCs | CYP27B1 (1α-hydroxylase) | Decreased expression | nih.gov |

| 24R,25(OH)2D3 | hMSCs | VDR | Decreased expression | nih.gov |

| 3-epi-1α,25(OH)2D3 | MC3T3-E1, Caco-2 | CYP24A1 | Increased expression (stimulates transcription) | nih.gov |

Modulation of Cellular Processes (e.g., inflammation, calcium transport, immune responses)

The vitamin D endocrine system is a key regulator of various cellular processes, including mineral metabolism and immune function.

Calcium Transport and Mineralization: 24R,25(OH)2D3, but not 1α,25(OH)2D3, was found to induce calcium mineralization in hMSCs, a critical step in bone formation. nih.gov This action was associated with a decrease in reactive oxygen species (ROS) production. nih.gov In calcium-deficient rats, treatment with 24,25(OH)2D3 did not significantly affect serum calcium concentration but did enhance the degradation of 1,25(OH)2D3, suggesting it plays a role in modulating the metabolism of the primary calcemic hormone. nih.gov

Immune Responses and Inflammation: The vitamin D system is a known regulator of the immune system. mdpi.com Active vitamin D metabolites can beneficially influence inflammatory conditions by inhibiting the activity of immune cells like macrophages and T lymphocytes. mdpi.com For example, the active hormone 1α,25(OH)2D3 promotes the body's anti-bacterial defense by inducing the secretion of antimicrobial proteins. nih.gov While direct data on the immunomodulatory effects of 3-epi-24R,25(OH)2D3 are not available, studies on baseline correlations in humans have linked 24,25(OH)2D3 levels with key components of the inflammasome machinery, including CASP1, CASP5, and IL1b. biltresserenovation.be

In Vivo Studies Using Animal Models

Animal models have been indispensable for understanding the physiological relevance of vitamin D metabolites in complex biological systems.

Examination of Biological Effects in Genetically Modified Animals (e.g., Cyp24a1-/- mice)

The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the Cyp24a1 gene, is responsible for the C-24 oxidation pathway that produces 24,25(OH)2D3 and initiates the degradation of 1α,25(OH)2D3. nih.govoup.com Genetically modified mice lacking this enzyme (Cyp24a1 knockout or -/-) have been a powerful tool to investigate the function of this pathway.

Metabolism and Clearance: In Cyp24a1 null mice, the formation of 24,25(OH)2D3 from its precursor, 25(OH)D3, does not occur. um.edu.mtnih.gov These animals show a profound inability to clear the active hormone 1α,25(OH)2D3 from their bloodstream and tissues, reinforcing the critical role of CYP24A1 in vitamin D homeostasis. oup.comum.edu.mt

Phenotype and Biological Function: The absence of the CYP24A1 enzyme and its metabolites leads to significant physiological consequences. Studies comparing fracture repair between Cyp24a1 -/- mice and wild-type controls revealed a notable delay in the mineralization of the cartilage callus in the mutant animals. nih.gov This was accompanied by reduced expression of chondrocyte marker genes, providing strong in vivo evidence that vitamin D metabolites hydroxylated at the 24-position, such as 24,25(OH)2D3, are essential for normal fracture healing. nih.gov

Tissue-Specific Roles: Research using mice with tissue-specific deletion of Cyp24a1 has shown that the enzyme functions differently in various organs. Deletion in the kidney is sufficient to cause systemic vitamin D intoxication, with elevated circulating levels of 1,25(OH)2D3. nih.govjci.org In contrast, deleting Cyp24a1 only in the intestine activates vitamin D target genes locally without altering systemic vitamin D levels, highlighting a distinct, localized role for the enzyme in the gut. nih.govjci.org

Tissue-Specific Responses and Metabolite Distribution

The study of vitamin D metabolism has revealed a complex network of hydroxylation and epimerization pathways that vary between different tissues. The C-3 epimerization of vitamin D metabolites, a process that alters the stereochemical configuration at the third carbon position of the A-ring, has been observed in various cell types. This epimerization has significant implications for the biological activity of vitamin D compounds.

Research has demonstrated that the precursor to 3-epi-24R,25-dihydroxyvitamin D3, which is 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3], undergoes C-3 epimerization in several cultured cell lines. These include rat osteosarcoma (UMR-106), human colon carcinoma (Caco-2), and porcine kidney (LLC-PK1) cells. nih.gov The formation of 3-epi-24R,25-dihydroxyvitamin D3 in these cells indicates that the enzymatic machinery responsible for this conversion is present and active in these tissues. However, the rate of production of 3-epi-24R,25(OH)2D3 from 24R,25(OH)2D3 has been observed to be lower than the epimerization of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3] to its corresponding 3-epi form in the same cell lines. nih.gov

In vivo studies in rats have further elucidated the metabolic fate of 24R,25(OH)2D3. Following administration of this compound, 3-epi-24,25(OH)2D3 has been identified as a metabolite in bile, where it is found as a monoglucuronide conjugate. nih.gov Specifically, the conjugation occurs at the 24-hydroxy group. nih.gov The presence of this metabolite in bile suggests a pathway for its excretion from the body. nih.gov Furthermore, 3-epi-24,25(OH)2D3 has been found to circulate in the blood of rats administered its parent compound. researchgate.net

The deuterated form, 3-epi-24R,25-dihydroxyvitamin D3-d6, is primarily synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This stable isotope-labeled compound allows for the accurate quantification of the non-deuterated endogenous metabolite in biological samples. While the biological activity and tissue distribution of the d6 variant are not subjects of direct investigation, they are presumed to mirror those of the natural, non-deuterated compound, as the deuterium (B1214612) labeling is not expected to significantly alter its metabolic processing and physiological effects.

Table 1: Production of 3-epi-24R,25(OH)2D3 in Various Cell Lines

| Cell Line | Organism | Tissue of Origin | Production of 3-epi-24R,25(OH)2D3 from 24R,25(OH)2D3 | Reference |

|---|---|---|---|---|

| UMR-106 | Rat | Osteosarcoma | Demonstrated | nih.gov |

| Caco-2 | Human | Colon Carcinoma | Demonstrated | nih.gov |

| LLC-PK1 | Porcine | Kidney | Demonstrated | nih.gov |

Comparative Biological Activity with Parent Compounds and Other Metabolites

The biological relevance of any vitamin D metabolite is ultimately determined by its ability to elicit a physiological response, which is often mediated through binding to the vitamin D receptor (VDR). The parent compound, vitamin D3, is itself biologically inactive and must undergo hydroxylation to become active. nih.gov The first hydroxylation step in the liver produces 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D, which has some biological activity, though it is considered to be significantly less potent than the fully active form. karger.compnas.org Subsequent hydroxylation in the kidneys and other tissues yields 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), the most potent and hormonally active form of vitamin D, which plays a crucial role in calcium and phosphate (B84403) homeostasis, bone health, and immune function. nih.govrupahealth.com

The C-24 hydroxylation pathway, which produces 24R,25(OH)2D3 from 25(OH)D3, is generally considered a catabolic or inactivation pathway. wikipedia.org Consequently, 24R,25(OH)2D3 is largely considered to be biologically inactive. wikipedia.org

Further metabolism via C-3 epimerization leads to the formation of 3-epi-24R,25-dihydroxyvitamin D3. Studies investigating the biological activity of this epimer have shown it to be inactive. Specifically, 3-epi-24R,25-dihydroxyvitamin D3 demonstrated no ability to bind to the vitamin D receptor (VDR). nih.gov In functional assays, it was also found to be inactive in inhibiting the proliferation and inducing the differentiation of human promyelocytic leukemia (HL-60) cells. nih.gov This lack of activity is consistent with the understanding that the C-3 epimerization of vitamin D metabolites often leads to a reduction in biological potency. nih.gov For instance, even the epimer of the highly active 1,25(OH)2D3, known as 3-epi-1α,25(OH)2D3, exhibits significantly reduced binding to the VDR. nih.gov

The deuterated compound, 3-epi-24R,25-dihydroxyvitamin D3-d6, is utilized as an analytical standard and is not intended for therapeutic use. Its biological activity is expected to be negligible, mirroring that of its non-deuterated counterpart.

Table 2: Comparative Biological Activity of Vitamin D3 and its Metabolites

| Compound | VDR Binding | Biological Activity | Reference |

|---|---|---|---|

| Vitamin D3 | Inactive | Prohormone, requires hydroxylation to become active. | nih.gov |

| 25-hydroxyvitamin D3 (25(OH)D3) | Low Affinity | Biologically active, but less potent than 1,25(OH)2D3. Regulates cell growth and calcium metabolism. | karger.comnih.gov |

| 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) | High Affinity | Most potent, hormonally active form. Regulates calcium and phosphate homeostasis, bone health, and immune function. | nih.govrupahealth.com |

| 24R,25-dihydroxyvitamin D3 (24R,25(OH)2D3) | Inactive | Generally considered an inactive metabolite destined for excretion. | wikipedia.org |

| 3-epi-24R,25-dihydroxyvitamin D3 | Inactive | Found to be inactive in VDR binding and in cell proliferation/differentiation assays. | nih.gov |

Analytical Methodologies for 3 Epi 24r 25 Dihydroxy Vitamin D3 D6 in Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating 3-epi-24R,25-dihydroxy vitamin D3-d6 from complex biological matrices and for separating it from other vitamin D isomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D metabolites. researchgate.netsigmaaldrich.com For the separation of C3-epimers like 3-epi-24R,25-dihydroxy vitamin D3 from their corresponding more abundant isomers, specialized HPLC columns and conditions are necessary. capes.gov.br Standard reversed-phase C18 columns often provide insufficient resolution for the baseline separation of these epimers. sigmaaldrich.comamegroups.org To overcome this, alternative stationary phases such as pentafluorophenyl (PFP) and cyano columns have been successfully employed, offering unique selectivity for these closely related compounds. sigmaaldrich.comnih.govchromatographyonline.com For instance, the use of a PFP column can achieve baseline separation of 3-epi-25(OH)D3 from 25(OH)D3. chromatographyonline.com Additionally, optimizing mobile phase composition and temperature, such as cooling the column, can further enhance the chromatographic resolution between these epimers. escholarship.org The development of such HPLC methods is critical for ensuring that measurements of specific vitamin D metabolites are not confounded by the presence of their epimers. lcms.czoup.com

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of vitamin D stereoisomers. nih.govnih.govd-nb.info SFC typically uses supercritical carbon dioxide as the primary mobile phase, which offers advantages such as faster analysis times, sharper peaks, and improved resolution compared to liquid chromatography. d-nb.info This technique has proven particularly effective for the challenging separation of various vitamin D analogues, including hydroxylated forms and their esters. nih.govacs.org The use of polar functionalized stationary phases in SFC, such as 1-aminoanthracene (B165094) (1-AA), enables the separation of a wide range of vitamin D metabolites based on the number and position of hydroxyl groups. nih.govuliege.be This capability is crucial for resolving stereoisomers, making SFC a valuable tool in the comprehensive analysis of vitamin D metabolic profiles. acs.org

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is the definitive method for the sensitive and specific quantification of vitamin D metabolites. When coupled with chromatographic techniques, it provides a robust platform for trace analysis and detailed structural characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high sensitivity and specificity. amegroups.orgnih.gov This technique allows for the simultaneous measurement of multiple metabolites in a single analytical run. bham.ac.uknih.gov The challenge in vitamin D analysis lies in the low physiological concentrations of many metabolites and the presence of isobaric interferences, such as the C3-epimers. amegroups.orgnih.gov LC-MS/MS addresses this by coupling the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. researchgate.net

To enhance sensitivity, especially for low-abundance metabolites, chemical derivatization is often employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly increase the ionization efficiency of vitamin D compounds. d-nb.infonih.gov The high selectivity of LC-MS/MS, particularly with techniques like multiple reaction monitoring (MRM), allows for the accurate quantification of specific metabolites even in complex biological matrices like serum or plasma. lcms.czd-nb.info The development of LC-MS/MS methods with lower limits of quantification, some reaching the picogram-per-milliliter level, has been crucial for advancing research into the intricate pathways of vitamin D metabolism. nih.govnih.gov

| Analytical Technique | Application in Vitamin D Analysis | Key Findings/Advantages |

| HPLC with PFP/Cyano columns | Separation of C3-epimers from their more abundant isomers. | Provides the necessary selectivity that standard C18 columns lack for epimer resolution. sigmaaldrich.comnih.govchromatographyonline.com |

| Supercritical Fluid Chromatography (SFC) | Separation of a wide range of vitamin D stereoisomers and analogues. | Offers faster analysis, sharper peaks, and improved resolution compared to HPLC. nih.govd-nb.info |

| LC-MS/MS | Gold standard for quantification of vitamin D metabolites. | High sensitivity and specificity, allowing for trace analysis and simultaneous measurement of multiple metabolites. amegroups.orgnih.gov |

Use of Deuterated Analogues as Internal Standards for Absolute Quantification

The use of stable isotope-labeled internal standards is a fundamental requirement for accurate and precise quantification of vitamin D metabolites by LC-MS/MS. nih.govmdpi.com Deuterated analogues, such as 3-epi-24R,25-dihydroxy vitamin D3-d6, are ideal for this purpose. proquest.com These internal standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. mdpi.com

When added to a sample at a known concentration before sample preparation, the deuterated internal standard co-elutes with the endogenous analyte and experiences similar extraction efficiencies and ionization effects in the mass spectrometer. mdpi.comproquest.com By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, any variations during the analytical process can be corrected for, leading to highly accurate and reliable absolute quantification. nih.govmdpi.com The use of deuterated standards with the isotopic label on the side-chain is preferred to avoid potential issues with isomerization that can occur with labels on the triene system. researchgate.net This isotope dilution method is essential for overcoming matrix effects and ensuring the robustness of the assay. nih.govmdpi.com

| Internal Standard Type | Role in LC-MS/MS Analysis | Significance |

| Deuterated Analogues (e.g., 3-epi-24R,25-Dihydroxy Vitamin D3-d6) | Serve as internal standards for isotope dilution mass spectrometry. | Correct for sample loss during preparation and for matrix-induced ionization suppression or enhancement, enabling accurate absolute quantification. nih.govmdpi.comproquest.com |

High-Resolution Mass Spectrometry and Ion Mobility-Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-Mass Spectrometry (IM-MS) are advanced analytical techniques that provide even greater detail in the characterization of vitamin D metabolites. HRMS offers the ability to distinguish between ions with very small mass differences, which is valuable for identifying unknown metabolites and confirming the elemental composition of analytes. amegroups.orgnih.gov

Ion Mobility-Mass Spectrometry adds another dimension of separation by differentiating ions based on their size, shape, and charge in the gas phase. clemson.edu This technique has shown significant promise for the separation of vitamin D isomers, including epimers and isotopologues, which can be challenging to resolve by chromatography alone. nih.govclemson.edu Different IM-MS platforms, such as drift tube IM-MS and Structures for Lossless Ion Manipulations (SLIM), have been investigated for their ability to separate clinically relevant vitamin D metabolites. clemson.edu The combination of liquid chromatography, ion mobility, and high-resolution mass spectrometry (LC-IM-HRMS) represents a powerful tool for comprehensive vitamin D metabolite profiling, enabling a deeper understanding of the complex vitamin D metabolome. nih.govclemson.edu

| Advanced MS Technique | Application in Vitamin D Metabolomics | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for metabolite identification and structural elucidation. | Provides high confidence in the identification of known and unknown vitamin D metabolites. amegroups.orgnih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers (e.g., epimers, conformers) in the gas phase. | Offers an additional dimension of separation beyond chromatography and mass-to-charge ratio, improving the resolution of complex mixtures. nih.govclemson.edu |

Immunoassays and Receptor Binding Assays for Activity Assessment

The biological activity of vitamin D metabolites is a critical aspect of research, and immunoassays and receptor binding assays are two primary methods used for its assessment. These techniques, however, exhibit varying degrees of specificity and utility, particularly concerning epimeric forms like 3-epi-24R,25-Dihydroxy Vitamin D3. The deuterated form, 3-epi-24R,25-Dihydroxy Vitamin D3-d6, serves as an internal standard in mass spectrometric methods, which are often used to validate and complement these assays.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are common for quantifying vitamin D metabolites. nih.govinnov-research.com These assays utilize antibodies that recognize specific structural features of the target molecule. In a competitive ELISA, for instance, the metabolite in a sample competes with a labeled version of the metabolite for a limited number of antibody binding sites. innov-research.com The resulting signal is inversely proportional to the concentration of the metabolite in the sample. innov-research.com However, a significant challenge with many commercially available immunoassays is their inability to differentiate between vitamin D epimers, such as 25-hydroxyvitamin D3 and its C-3 epimer. nih.govnih.gov This lack of specificity can lead to an overestimation of the primary metabolite's concentration. nih.gov

Competitive protein binding (CPB) assays function on a similar principle but use a naturally occurring binding protein, such as the vitamin D binding protein (VDBP), instead of an antibody. nih.govresearchgate.net Studies evaluating a CPB assay for cross-reactivity with 3-epi-25(OH)D3 have shown conflicting results. When exogenous (spiked) 3-epi-25(OH)D3 was added to serum samples, the assay showed significant cross-reactivity, around 51%. nih.govresearchgate.net In contrast, when measuring endogenous 3-epi-25(OH)D3 in neonatal samples, where it can be present in high concentrations, there was minimal recognition by the assay. nih.govresearchgate.net This suggests that the behavior of exogenous and endogenous epimers may differ in these assays, warranting caution when using spiked samples for validation. nih.gov

Receptor binding assays directly assess a compound's biological potential by measuring its ability to bind to its nuclear receptor, the vitamin D receptor (VDR). The binding of a ligand to the VDR is a prerequisite for initiating the transcriptional regulation of target genes. nih.gov Research has shown that certain epimers, such as 3-epi-1α,25(OH)₂D₃, can bind to the VDR and stimulate gene transcription, indicating they are biologically active. nih.gov However, in a crucial study investigating the direct analogue, 24R,25-dihydroxy-3-epi-vitamin D3 was found to be inactive in its ability to bind to the VDR. capes.gov.br This finding suggests that the epimerization at the C-3 position of 24R,25-dihydroxyvitamin D3 abrogates its activity at the receptor level.

Sample Preparation Techniques for Biological Matrices in Research Settings

The accurate quantification of 3-epi-24R,25-Dihydroxy Vitamin D3 in biological matrices like serum or plasma is contingent upon a robust sample preparation protocol. nih.gov The primary goals of sample preparation are to release the vitamin D metabolites from their binding proteins, remove interfering substances like proteins and phospholipids (B1166683), and concentrate the analyte of interest before analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.com In these LC-MS/MS methods, a stable isotope-labeled internal standard, such as 3-epi-24R,25-Dihydroxy Vitamin D3-d6, is crucial for achieving accurate quantification. lcms.czsigmaaldrich.com

Common sample preparation steps include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT): This is often the initial step to remove the bulk of proteins and release protein-bound analytes. It involves adding a substance that causes proteins to denature and precipitate out of the solution.

Acetonitrile (B52724): A common method involves adding acetonitrile to a serum sample, vortexing, and then centrifuging to pellet the precipitated proteins. nih.gov

Zinc Sulfate (B86663) and Methanol (B129727): Another widely used technique is the addition of zinc sulfate followed by methanol to the serum sample. lcms.czrestek.com The mixture is vortexed and centrifuged, and the resulting supernatant containing the analyte is carried forward. lcms.czrestek.com

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is used to separate the nonpolar vitamin D metabolites from the aqueous components of the sample. This is achieved by mixing the sample with a water-immiscible organic solvent.

Hexane (B92381) and MTBE: A combination of hexane and methyl tert-butyl ether (MTBE) can be added to the supernatant after protein precipitation. lcms.cz After vortexing, the organic layer containing the analytes is transferred and dried down. lcms.cz

Hexane: A simpler LLE can be performed using only hexane. restek.com The hexane layer is removed after centrifugation and evaporated to dryness before reconstitution for analysis. restek.com

Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than LLE and can be used to remove interfering substances like phospholipids that might not be efficiently removed by LLE alone. sigmaaldrich.comlcms.cz

Reversed-Phase SPE: The supernatant from the protein precipitation step can be loaded onto a reversed-phase SPE cartridge, such as an OASIS HLB. nih.gov After washing the cartridge to remove polar impurities, the vitamin D metabolites are eluted with an organic solvent. nih.gov

Phospholipid Removal Plates: Specialized plates, like HybridSPE-Phospholipid plates, combine protein precipitation and phospholipid removal in a single device. sigmaaldrich.com The sample is added to a well, and a solvent is used to precipitate proteins. The supernatant is then passed through a packed bed that specifically retains phospholipids, allowing the analytes to pass through for collection. sigmaaldrich.com

The choice of method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the biological matrix. nih.gov

| Technique | Reagents/Materials | Matrix | Key Steps | Reference |

| Protein Precipitation & LLE | Zinc Sulfate, Methanol, Hexane, MTBE | Serum | 1. Add internal standard. 2. Precipitate proteins with zinc sulfate and methanol. 3. Centrifuge and collect supernatant. 4. Extract with hexane and MTBE. 5. Evaporate organic phase and reconstitute. | lcms.cz |

| Protein Precipitation & SPE | Methanol, Water, SOLAµ HRP SPE Plate | Plasma | 1. Add internal standard in methanol to precipitate proteins. 2. Centrifuge and transfer supernatant to SPE plate. 3. Wash SPE plate with water and 40% methanol. 4. Elute with methanol. | lcms.cz |

| Protein Precipitation & LLE | Zinc Sulfate, Methanol, Hexane | Serum | 1. Add internal standard. 2. Precipitate proteins with zinc sulfate and methanol. 3. Extract with hexane. 4. Centrifuge, evaporate hexane layer, and reconstitute. | restek.com |

| LLE & SPE | Acetonitrile, Sep-Pak C-18 Cartridge | Serum | 1. Extract serum with acetonitrile. 2. Pass extract through a Sep-Pak C-18 cartridge for purification. | nih.gov |

| Protein Precipitation & Phospholipid Removal | Formic acid in Acetonitrile, HybridSPE-Phospholipid Plate | Serum | 1. Precipitate proteins with acidified acetonitrile. 2. Transfer supernatant to HybridSPE plate. 3. Filter to remove phospholipids. | sigmaaldrich.com |

Advanced Research Concepts and Future Directions for 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Structural Biology Insights into Ligand-Receptor Interactions

The biological actions of most vitamin D metabolites are mediated through their binding to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor. nih.gov The interaction of a ligand with the VDR's Ligand Binding Pocket (LBP) is a critical determinant of its biological activity. The natural hormone, 1α,25-dihydroxyvitamin D3 (1,25D3), is anchored in the LBP by a series of hydrogen bonds involving its hydroxyl groups at the C1, C3, and C25 positions. nih.gov

Research into the non-deuterated form, 24R,25-dihydroxy-3-epi-vitamin D3, has provided significant structural insights. Studies have shown that this C-3 epimer is biologically inactive in terms of its ability to bind to the VDR. nih.govcapes.gov.br This lack of affinity is a direct consequence of its altered stereochemistry at the C-3 position. The epimerization from the alpha (α) to the beta (β) orientation of the hydroxyl group at C-3 disrupts the critical hydrogen bonding network that normally stabilizes the ligand within the receptor pocket. In contrast, other C-3 epimerized metabolites, such as 3-epi-1α,25(OH)₂D₃, have been shown to retain the ability to stimulate transcription through the VDR, indicating a nuanced relationship between structure and function across different epimerized forms. nih.gov

Future structural biology research could involve co-crystallization of 3-epi-24R,25-dihydroxyvitamin D3 with the VDR to visualize the precise steric clashes and altered interactions that prevent stable binding. Such studies would definitively explain its inactivity and further illuminate the stringent structural requirements for VDR activation.

| Research Finding | Compound Studied | Method | Outcome | Reference |

| VDR Binding Affinity | 24R,25-dihydroxy-3-epi-vitamin D3 | Competitive Binding Assay | Found to be inactive in binding to the Vitamin D Receptor (VDR). | nih.gov, capes.gov.br |

| Cell Proliferation/Differentiation | 24R,25-dihydroxy-3-epi-vitamin D3 | HL-60 Cell Assay | Inactive in inhibiting proliferation and inducing differentiation. | nih.gov, capes.gov.br |

| Transcriptional Activation | 3-epi-1α,25(OH)₂D₃ | Promoter Construct Transfection | Stimulated transcription of vitamin D responsive genes via VDR. | nih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of vitamin D analogues at an atomic level. researchgate.net These in silico techniques can predict physicochemical properties, simulate interactions with metabolic enzymes, and model the dynamics of ligand binding and unbinding from receptors. nih.govnih.gov

While no specific modeling studies have been published for 3-epi-24R,25-Dihydroxy Vitamin D3-d6, the methodologies are well-established for other vitamin D compounds. mdpi.com MD simulations of the VDR complexed with various ligands have been used to understand the mechanisms behind agonistic and antagonistic activity. researchgate.net For instance, simulations can reveal how a ligand's structure affects the stability of key regions of the VDR, such as helix 12, which is crucial for coactivator protein recruitment. researchgate.net Furthermore, software tools can predict pharmacokinetic properties, offering insights into a compound's absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Future research could apply these computational approaches to 3-epi-24R,25-dihydroxyvitamin D3 to:

Model its interaction with the VDR: To simulate why it fails to bind effectively, providing a dynamic complement to static crystallographic data.

Predict metabolic stability: To compare its susceptibility to catabolism by enzymes like Cytochrome P450 24A1 (CYP24A1) relative to its non-epimerized counterpart.

Simulate interactions with epimerase enzymes: To model its binding to hydroxysteroid dehydrogenases, the enzymes responsible for C-3 epimerization, and elucidate the catalytic mechanism. nih.gov

Development of Novel Analytical Approaches for Metabolite Profiling and Omics Integration

Accurately measuring the diverse and often low-abundance vitamin D metabolites in biological samples is a significant analytical challenge. The development of robust analytical methods is essential for understanding the C-3 epimerization pathway's role in health and disease.

Studies have successfully utilized high-performance liquid chromatography (HPLC), particularly with chiral columns, to separate 24R,25(OH)₂D₃ from its C-3 epimer. nih.gov One effective method involves using gamma-cyclodextrin (B1674603) (γ-CD) as a mobile phase additive in inclusion HPLC, which allows for the resolution of the two epimers. nih.gov The structural identification of the isolated epimer is then confirmed using techniques like proton nuclear magnetic resonance (¹H-NMR) and liquid chromatography-mass spectrometry (LC-MS). nih.govcapes.gov.brnih.gov

The integration of these analytical data into "omics" platforms is a key future direction. In metabolomics, which aims to profile all small-molecule metabolites in a system, deuterated compounds like 3-epi-24R,25-Dihydroxy Vitamin D3-d6 are invaluable. They serve as ideal internal standards for LC-MS-based quantification, ensuring high accuracy and precision. sigmaaldrich.com By enabling the precise measurement of the endogenous 3-epi metabolite, this deuterated standard facilitates multi-omics analyses that can correlate its levels with genomic, transcriptomic, and proteomic data to uncover novel regulatory networks. nih.gov

| Analytical Technique | Purpose | Key Feature/Method | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of C-3 epimers | Use of a chiral column or gamma-cyclodextrin (γ-CD) as a mobile phase additive. | nih.gov, nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structure assignment and quantification | Provides mass-to-charge ratio for molecular identification. | nih.gov, capes.gov.br |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | Structure assignment | Confirms the chemical structure and stereochemistry of the isolated compound. | nih.gov, nih.gov |

Exploration of Uncharacterized Biological Roles and Pathways

Current evidence suggests that 24R,25-dihydroxy-3-epi-vitamin D3 is inactive through the classical VDR-mediated genomic pathway. nih.govcapes.gov.br However, this does not preclude the possibility of it having other, as-yet-uncharacterized biological roles. The vitamin D metabolic pathway is complex, and some metabolites may have functions independent of the VDR.